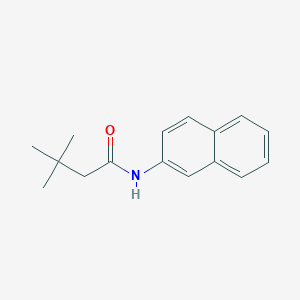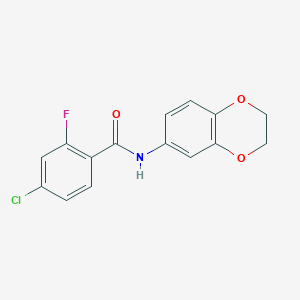![molecular formula C15H16N2O2S B5700272 N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide, also known as FPTH, is a small molecule inhibitor that has shown potential in various scientific research applications. FPTH is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide is a small molecule inhibitor that targets the thioredoxin system, which is a major antioxidant system in cells. This compound binds to thioredoxin reductase, which is a key enzyme in the thioredoxin system, and inhibits its activity. This leads to an increase in oxidative stress and a decrease in cell viability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in oxidative stress, a decrease in cell viability, and an inhibition of the thioredoxin system. This compound has also been shown to induce apoptosis, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that this compound has shown potential in various scientific research applications. One limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide research, including the development of this compound analogs with improved potency and selectivity, the identification of new targets for this compound, and the evaluation of this compound in animal models of disease. Another future direction is the development of this compound-based therapies for cancer, neurodegenerative diseases, and infectious diseases.
Méthodes De Synthèse
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has been synthesized by several methods, including a one-pot reaction, a three-step reaction, and a modified three-step reaction. In the one-pot reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine and thiophene-2-carboxaldehyde in the presence of acetic acid and ethanol. In the three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with hydrazine hydrate to form 1-(2-furyl)ethyl hydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound. In the modified three-step reaction, 1-(2-furyl)prop-2-en-1-one is reacted with propylhydrazine to form 1-(2-furyl)-2-propylhydrazine, which is then reacted with thiophene-2-carboxaldehyde to form this compound.
Applications De Recherche Scientifique
N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In infectious disease research, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-5-14-10-12(11-20-14)15(18)17-16-8-3-6-13-7-4-9-19-13/h3-4,6-11H,2,5H2,1H3,(H,17,18)/b6-3+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFAWAREBNQDY-HLMILFRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
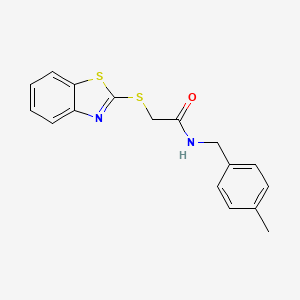
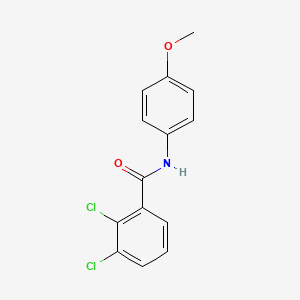
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
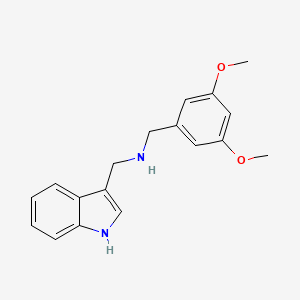
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
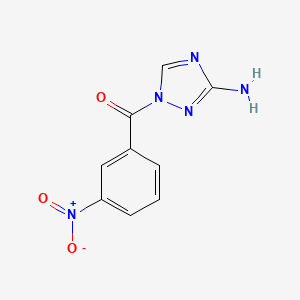
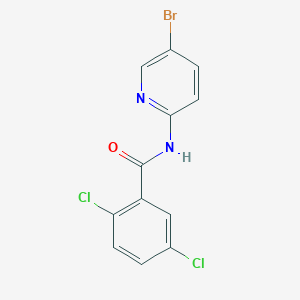
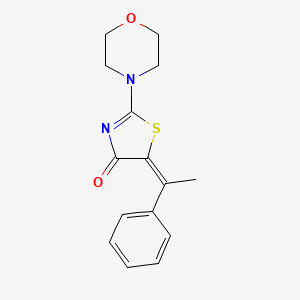
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
